1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-
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Overview
Description
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves multiple steps. The primary synthetic route includes the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(m-trifluoromethylanilino) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, leading to the formation of simpler molecules
Scientific Research Applications
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- can be compared with other similar compounds such as:
1,3,5-Benzenetricarbonitrile: A simpler compound with similar structural features but lacking the additional functional groups.
4,6-Dichloro-2-(m-trifluoromethylanilino): Another related compound with distinct properties due to the absence of the benzenetricarbonitrile moiety.
Tricyanobenzene: A compound with three cyano groups attached to a benzene ring, similar to 1,3,5-Benzenetricarbonitrile
Properties
CAS No. |
35728-02-0 |
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Molecular Formula |
C16H5Cl2F3N4 |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[3-(trifluoromethyl)anilino]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C16H5Cl2F3N4/c17-13-10(5-22)14(18)12(7-24)15(11(13)6-23)25-9-3-1-2-8(4-9)16(19,20)21/h1-4,25H |
InChI Key |
IEQIOFRPNYRNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C(F)(F)F |
Origin of Product |
United States |
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